

# Rocatinlimab: A Technical Deep Dive into its Molecular Structure and Binding Affinity

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## Compound of Interest

Compound Name: SKP-451

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## Introduction

Rocatinlimab, also known as AMG 451 or KHK4083, is an investigational therapeutic agent showing significant promise in the treatment of moderate-to-severe atopic dermatitis (AD).[1][2] As a first-in-class therapy, it operates by rebalancing the adaptive immune system, offering a novel approach to managing chronic inflammatory conditions.[3] This document provides a comprehensive technical overview of rocatinlimab's molecular architecture, its high-affinity binding to the OX40 receptor, and the subsequent impact on downstream signaling pathways.

## Molecular Structure of Rocatinlimab

Rocatinlimab is a fully human, non-fucosylated immunoglobulin G1 (IgG1) monoclonal antibody.[2][3] Its design as a humanized antibody minimizes the potential for immunogenicity in patients. The non-fucosylated nature of the Fc region is a critical structural feature engineered to enhance its biological activity.

Property	Description	Citation
Drug Name	Rocatinlimab	[4]
Synonyms	AMG 451, KHK4083	[2]
Drug Class	Anti-OX40 Monoclonal Antibody, Immunomodulator	[2][4]
Structure	Human, non-fucosylated IgG1 monoclonal antibody	[2][3]
Administration	Subcutaneous injection	[4]

## Target and Binding Affinity

The therapeutic target of rocatinlimab is the OX40 receptor, a member of the tumor necrosis factor receptor superfamily, also known as CD134 or TNFRSF4.[3][5] OX40 is a key costimulatory molecule transiently expressed on activated T cells, and its expression is elevated in the skin-homing T cells of patients with atopic dermatitis.[3][5]

Rocatinlimab exhibits a high binding affinity for the human OX40 receptor, which has been quantified through various biophysical and cellular assays. This strong and specific binding is fundamental to its mechanism of action.

Parameter	Value	Assay Method	Citation
Affinity Constant (Kd)	3.012 x 10 <sup>-10</sup> M	Bio-Layer Interferometry (BLI)	
Half-maximal Effective Concentration (EC50)	2.003 ng/mL	ELISA (Immobilized Human OX40/TNFRSF4 Protein)	
EC50 (Pharmacodynamic)	24.0 µg/mL	Population Pharmacokinetic-Pharmacodynamic (PPK-PD) Modeling	

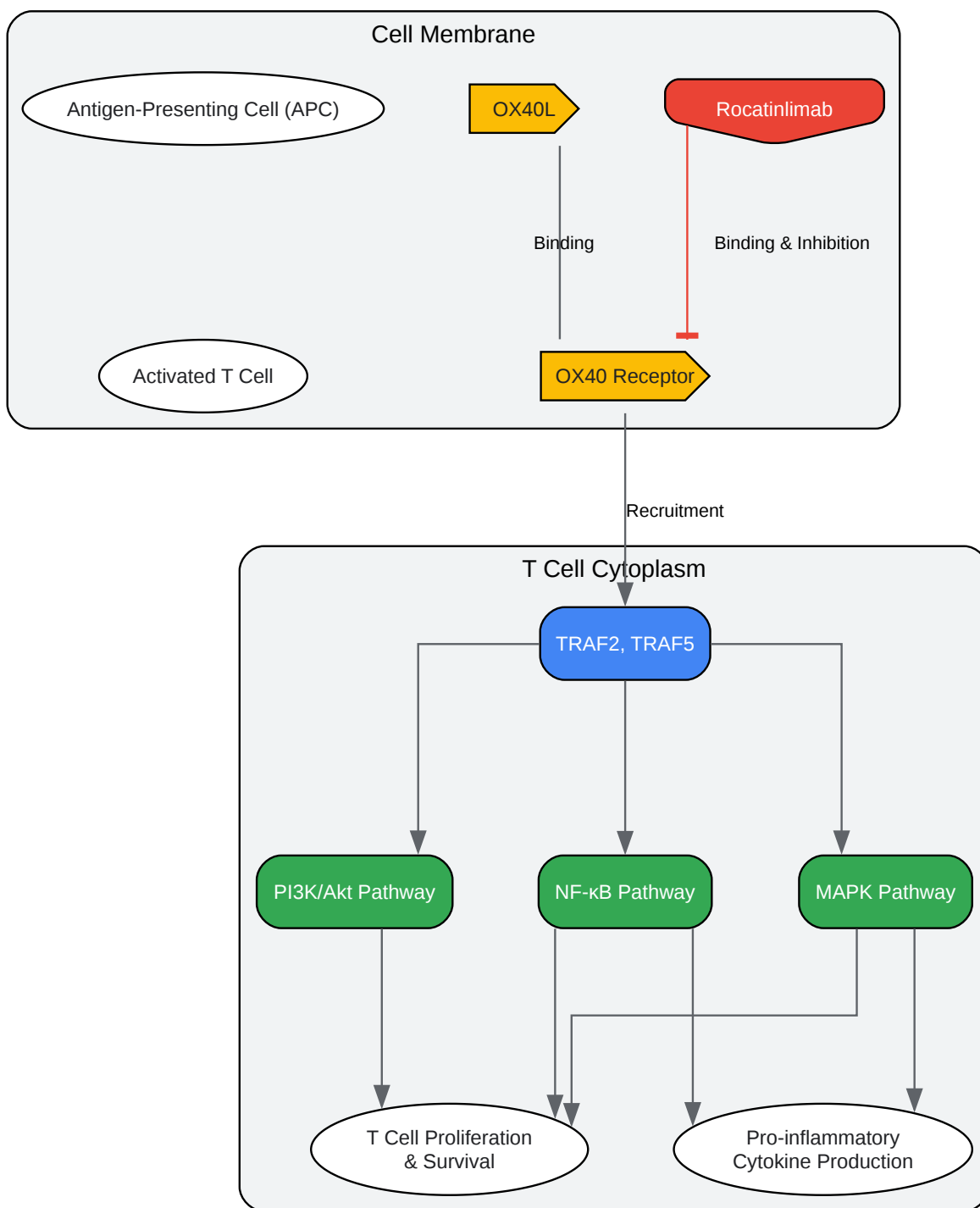
Research has also identified the specific binding site of rocatinlimab on the OX40 receptor, indicating that it interacts with the following amino acid residues: Asp<sup>74</sup>, Lys<sup>82</sup>, Asp<sup>117</sup>, Ser<sup>118</sup>, Tyr<sup>119</sup>, and Lys<sup>120</sup>.<sup>[6]</sup>

## Mechanism of Action and Signaling Pathway

Rocatinlimab functions by directly targeting and blocking the OX40 receptor on activated T cells.<sup>[3]</sup> This prevents the binding of its natural ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs).<sup>[3][5]</sup> The interaction between OX40 and OX40L is a critical costimulatory signal for T cell proliferation, survival, and the generation of memory T cells.<sup>[7][8]</sup>

By inhibiting this pathway, rocatinlimab effectively reduces the number of pathogenic effector and memory T cells that drive the inflammatory cascade in atopic dermatitis.<sup>[3][9]</sup> This targeted T-cell rebalancing leads to a reduction in the production of pro-inflammatory cytokines associated with the disease.<sup>[1]</sup>

The binding of rocatinlimab to OX40 inhibits the downstream signaling cascade. Upon ligand binding, the OX40 receptor typically recruits TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.<sup>[5]</sup> This recruitment initiates the activation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which collectively promote T cell survival and cytokine production.<sup>[5][7]</sup> Rocatinlimab's blockade of the OX40 receptor prevents these downstream events.



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Rocatinlimab's inhibition of the OX40 signaling pathway.

## Experimental Protocols

### Binding Affinity Determination using Bio-Layer Interferometry (BLI)

The binding kinetics and affinity of rocatinlimab to the OX40 receptor can be determined using Bio-Layer Interferometry, a label-free technology that measures biomolecular interactions in real-time.[\[10\]](#)

**Objective:** To determine the association ( $k_a$ ), dissociation ( $k_d$ ), and equilibrium dissociation constant ( $K_D$ ) of rocatinlimab binding to the human OX40 receptor.

**Materials:**

- BLI instrument (e.g., Octet system)
- Streptavidin (SA) biosensors
- Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)
- Biotinylated recombinant human OX40 protein (ligand)
- Rocatinlimab (analyte) at various concentrations

**Methodology:**

- **Sensor Hydration:** SA biosensors are hydrated in kinetics buffer for at least 10 minutes in a 96-well microplate.[\[11\]](#)
- **Baseline:** A stable baseline is established by dipping the hydrated biosensors into wells containing kinetics buffer for 60 seconds.
- **Ligand Immobilization:** The biosensors are moved to wells containing a solution of biotinylated OX40 protein (e.g., 10  $\mu\text{g/mL}$ ) to allow for immobilization onto the streptavidin-coated sensor surface.
- **Second Baseline:** A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer to remove any unbound protein and to establish a stable starting point for

the association phase.

- **Association:** The biosensors are then dipped into wells containing serial dilutions of rocatinlimab in kinetics buffer (e.g., ranging from nanomolar to micromolar concentrations). The change in the interference pattern, which corresponds to the binding of rocatinlimab to the immobilized OX40, is measured in real-time for a defined period (e.g., 300-600 seconds). A reference sensor dipped in buffer alone is run in parallel to subtract any signal drift.[11][12]
- **Dissociation:** Following the association phase, the biosensors are moved back to wells containing only kinetics buffer. The dissociation of the rocatinlimab-OX40 complex is monitored over time (e.g., 600-1200 seconds).[13]
- **Data Analysis:** The resulting sensorgrams (plots of binding response versus time) are analyzed using the instrument's software. The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate ( $k_a$ ), off-rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).

Workflow for Bio-Layer Interferometry (BLI) experiment.

## Conclusion

Rocatinlimab's molecular design as a human, non-fucosylated IgG1 monoclonal antibody, coupled with its high-affinity and specific binding to the OX40 receptor, underpins its potent immunomodulatory activity. By effectively blocking the OX40-OX40L costimulatory pathway, rocatinlimab offers a targeted approach to rebalancing the T-cell response that drives the pathophysiology of atopic dermatitis. The quantitative binding data and understanding of its mechanism of action provide a solid foundation for its ongoing clinical development and potential as a future therapeutic option for patients with chronic inflammatory diseases.

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